

# ONX-0914 TFA in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B10824678    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate (TFA) salt is commonly used in research settings. By selectively targeting the  $\beta 5i$  (LMP7) and to a lesser extent the  $\beta 1i$  (LMP2) subunits of the immunoproteasome, ONX-0914 offers a promising therapeutic strategy for various hematological malignancies and potentially some solid tumors. This selectivity allows for the targeting of cancerous cells of lymphoid origin while minimizing the toxicities associated with broader proteasome inhibitors that also target the constitutively expressed proteasome in healthy tissues. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows related to ONX-0914 in cancer research.

## **Core Concepts and Mechanism of Action**

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer, the proteasome is often hyperactive to support the high metabolic and proliferative demands of tumor cells.



There are two main types of proteasomes: the constitutive proteasome, present in all eukaryotic cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by inflammatory cytokines like interferongamma (IFN-y). The immunoproteasome has different catalytic subunits ( $\beta$ 1i/LMP2,  $\beta$ 2i/MECL-1, and  $\beta$ 5i/LMP7) compared to the constitutive proteasome ( $\beta$ 1,  $\beta$ 2, and  $\beta$ 5).

ONX-0914 is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the  $\beta$ 5i subunit of the immunoproteasome.[1][2] Inhibition of the immunoproteasome by ONX-0914 leads to the accumulation of polyubiquitinated proteins, resulting in endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

The primary rationale for developing immunoproteasome-specific inhibitors like ONX-0914 is to reduce the "on-target" toxicities associated with pan-proteasome inhibitors such as bortezomib and carfilzomib. These toxicities, including peripheral neuropathy and cardiotoxicity, are often attributed to the inhibition of the constitutive proteasome in non-malignant tissues.[5][6]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various preclinical studies on ONX-0914 in cancer research.

Table 1: In Vitro Efficacy of ONX-0914 in Cancer Cell Lines



| Cell Line                                     | Cancer<br>Type                      | Assay                    | Parameter                | Value                                                                                | Reference(s |
|-----------------------------------------------|-------------------------------------|--------------------------|--------------------------|--------------------------------------------------------------------------------------|-------------|
| Raji                                          | Burkitt's<br>Lymphoma               | Proteasome<br>Inhibition | IC50 (β5i)               | 5.7 nM                                                                               | [7]         |
| Multiple<br>Myeloma<br>(MM) cell<br>lines     | Multiple<br>Myeloma                 | Viability<br>Assay       | Cytotoxicity             | Similar to bortezomib and carfilzomib at pharmacologi cally relevant concentration s | [8]         |
| MLL-AF4 ALL<br>cell lines<br>(SEM,<br>RS4;11) | Acute<br>Lymphoblasti<br>c Leukemia | Viability<br>Assay       | Loss of viability        | Concentratio<br>n-dependent                                                          | [5][9]      |
| LN229                                         | Glioblastoma                        | Viability<br>(MTT)       | % Viability (at<br>1 μM) | 53%                                                                                  | [3][10]     |
| GBM8401                                       | Glioblastoma                        | Viability<br>(MTT)       | % Viability (at<br>1 μΜ) | 75%                                                                                  | [3][10]     |
| U87MG                                         | Glioblastoma                        | Viability<br>(MTT)       | % Viability (at<br>1 μM) | 49%                                                                                  | [3][10]     |
| THP-1                                         | Acute<br>Myeloid<br>Leukemia        | Viability<br>Assay       | IC50                     | ~50 nM (most<br>sensitive<br>among tested<br>hematopoieti<br>c lines)                | [11]        |

Table 2: In Vivo Efficacy of ONX-0914 in Mouse Models



| Cancer Type                                      | Mouse Model                           | ONX-0914<br>Dose and<br>Schedule              | Outcome                                                   | Reference(s) |
|--------------------------------------------------|---------------------------------------|-----------------------------------------------|-----------------------------------------------------------|--------------|
| Acute<br>Lymphoblastic<br>Leukemia (MLL-<br>AF4) | Orthotopic<br>Xenograft (NSG<br>mice) | 15 mg/kg,<br>intraperitoneally                | Significantly<br>delayed tumor<br>growth                  | [9][12]      |
| Colorectal<br>Carcinoma                          | ApcMin/+ mice                         | 10 mg/kg,<br>subcutaneous,<br>every other day | Significantly<br>decreased<br>colonic tumor<br>number     | [13][14]     |
| Multiple<br>Myeloma                              | Orthotopic<br>Xenograft (NSG<br>mice) | In combination with bortezomib                | Synergistic<br>activity,<br>increased overall<br>survival | [8][15]      |
| Glioblastoma                                     | Orthotopic<br>Xenograft               | In combination with temozolomide (TMZ)        | Reduced tumor progression better than TMZ alone           | [3]          |
| Prostate Cancer                                  | TRAMP mice                            | 10 mg/kg, three<br>times a week               | Improved overall<br>survival                              | [16]         |

Table 3: Selectivity and Mechanistic Parameters of ONX-0914



| Parameter                            | Description                                                                                           | Value                                  | Reference(s) |
|--------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------|--------------|
| Selectivity (β5i vs.<br>β5c)         | Ratio of IC50 values for the immunoproteasome vs. constitutive proteasome chymotrypsin-like subunits. | 7.0                                    | [1][2]       |
| Selectivity (LMP7 vs.<br>β5 or LMP2) | Fold-selectivity for the primary target over other proteasome subunits.                               | 20- to 40-fold more selective for LMP7 | [3][7]       |
| Inhibition of LMP2                   | Percentage of β1i subunit inhibition at maximally tolerated doses in mice.                            | 60-80%                                 | [9][17]      |
| Inhibition of LMP7                   | Percentage of β5i<br>subunit inhibition at<br>maximally tolerated<br>doses in mice.                   | >95%                                   | [9]          |

# Signaling Pathways and Experimental Workflows Signaling Pathways Affected by ONX-0914

ONX-0914-mediated immunoproteasome inhibition triggers a cascade of cellular events culminating in cancer cell death. The primary mechanism involves the accumulation of ubiquitinated proteins, leading to proteotoxic stress. This, in turn, activates several key signaling pathways.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines [mdpi.com]
- 17. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines PubMed



[pubmed.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [ONX-0914 TFA in Cancer Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824678#onx-0914-tfa-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com